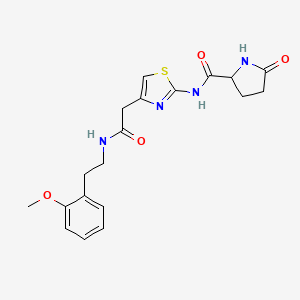

N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4S/c1-27-15-5-3-2-4-12(15)8-9-20-17(25)10-13-11-28-19(21-13)23-18(26)14-6-7-16(24)22-14/h2-5,11,14H,6-10H2,1H3,(H,20,25)(H,22,24)(H,21,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRKUJKBUOZPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrolidine moiety, and an amide functional group. Its molecular formula is with a molecular weight of approximately 368.44 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₄O₃S |

| Molecular Weight | 368.44 g/mol |

| CAS Number | 941943-28-8 |

Research indicates that this compound may act through several biological pathways:

- Integrin Modulation : The compound has shown potential in regulating alpha-IIb/beta-3 integrins, which are crucial for platelet aggregation and adhesion. This suggests a role in thrombotic disease management.

- Kinase Inhibition : Preliminary studies suggest that it may inhibit specific kinases involved in cancer progression, such as PIM1 (proviral integration site for Moloney murine leukemia virus). Docking studies indicate that the compound fits well into the ATP-binding pocket of PIM1, suggesting competitive inhibition .

- Anti-inflammatory Effects : The structural components of the compound imply potential interactions with inflammatory pathways, making it a candidate for further investigation in anti-inflammatory therapies.

Biological Activity

The biological activity of this compound has been explored in various studies:

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit cellular proliferation in cancer cell lines, indicating its potential as an anticancer agent. The specific IC50 values (concentration required to inhibit 50% of cell viability) vary across different cell lines but typically range from 10 to 30 µM.

In Vivo Studies

Animal models have shown promising results regarding the compound's efficacy in reducing tumor size and improving survival rates when administered at therapeutic doses. Further pharmacokinetic studies are necessary to establish optimal dosing regimens.

Case Studies

- Case Study on Thrombotic Diseases : A study involving animal models of thrombosis reported that administration of the compound significantly reduced thrombus formation compared to control groups, highlighting its potential use as an antithrombotic agent.

- Case Study on Cancer Treatment : In a preclinical trial involving human cancer xenografts in mice, treatment with this compound resulted in a marked decrease in tumor growth rates and improved overall survival compared to untreated controls.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

The compound has shown promising anticancer properties through various studies. It has been reported to exhibit significant antiproliferative effects against several cancer cell lines, including breast cancer (MCF-7) with an IC50 value of 1.2 µM. The mechanism appears to involve the inhibition of tubulin polymerization, which is crucial for cell division, similar to other known anticancer agents.

1.2 Mechanism of Action

Research indicates that N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide may modulate integrin activity without relying on lipid kinase pathways. This suggests a novel approach to influencing platelet function and potentially impacting thrombotic diseases.

2.1 Antioxidative Properties

In addition to its anticancer effects, the compound has demonstrated antioxidative activity, enhancing the antioxidative capacity compared to standard antioxidants like butylated hydroxytoluene (BHT). This property is significant for developing therapeutic agents aimed at oxidative stress-related diseases.

2.2 Other Biological Activities

The compound is also being explored for its antibacterial properties and potential anti-inflammatory effects. Its structural components suggest interactions with various biological targets, which could lead to diverse therapeutic applications.

Synthesis and Industrial Applications

3.1 Synthesis Methods

The synthesis of this compound typically involves multiple steps, including the formation of the thiazole and pyrrolidine rings through various chemical reactions. Advanced techniques such as continuous flow reactors may optimize yield and purity for industrial applications.

3.2 Industrial Applications

Beyond medicinal uses, this compound can serve as a building block for synthesizing more complex molecules in chemical research. Its potential applications extend to the development of new materials with specific properties in various industries.

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of this compound:

| Study | Findings |

|---|---|

| Demonstrated modulation of integrin activity affecting platelet function, with implications for thrombotic diseases. | |

| Showed significant antiproliferative activity against MCF-7 cancer cells with a noted mechanism involving tubulin inhibition. | |

| Highlighted antioxidative properties that enhance cellular defense against oxidative stress. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide?

- Methodology : Multi-step synthesis typically involves coupling a thiazole intermediate with a pyrrolidine-carboxamide moiety. Key steps include:

- Thiazole formation : Reacting 2-methoxyphenethylamine with chloroacetyl chloride to form the amide intermediate, followed by cyclization with thiourea derivatives under reflux (ethanol, 70–80°C) .

- Pyrrolidine-carboxamide incorporation : Use of carbodiimide-based coupling agents (e.g., DCC) to conjugate the thiazole intermediate with 5-oxopyrrolidine-2-carboxylic acid.

- Purification : Crystallization from DMF/ethanol mixtures (yields ~60–70%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?

- Methodology :

- IR spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3200–3400 cm⁻¹) groups .

- ¹H/¹³C NMR : Confirms substituent environments (e.g., thiazole protons at δ 7.2–7.8 ppm, methoxy groups at δ 3.8 ppm) .

- Mass spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodology :

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require post-reaction dilution with water to precipitate products .

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C for coupling steps) or organocatalysts (e.g., DBU for deprotonation) can reduce side reactions .

- Process control : Real-time monitoring via HPLC or inline IR to track intermediate formation and adjust reaction parameters dynamically .

Q. How should researchers address contradictory data in spectral analysis (e.g., unexpected peaks in NMR)?

- Methodology :

- Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted starting materials or hydrolysis products) .

- Deuterium exchange experiments : Confirm labile protons (e.g., NH groups) in NMR spectra .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) to resolve ambiguities .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting bioactivity optimization?

- Methodology :

- Substituent variation : Synthesize analogs with modified methoxy groups (e.g., 4-fluorophenethyl in place of 2-methoxyphenethyl) to assess impact on receptor binding .

- Pharmacophore modeling : Use software (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs between the thiazole ring and target proteins .

Q. How can computational tools streamline reaction design for novel derivatives?

- Methodology :

- Reaction path prediction : Quantum mechanics/molecular mechanics (QM/MM) simulations to explore feasible pathways (e.g., cyclization barriers in thiazole formation) .

- Machine learning (ML) : Train models on existing reaction databases to predict optimal solvents, temperatures, and catalysts for new analogs .

Q. What purification challenges arise during synthesis, and how can they be mitigated?

- Methodology :

- Byproduct removal : Use preparative HPLC with C18 columns for polar impurities .

- Crystallization optimization : Screen solvent mixtures (e.g., ethanol/water gradients) to enhance crystal purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.